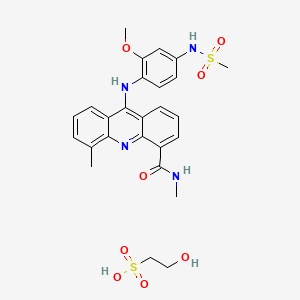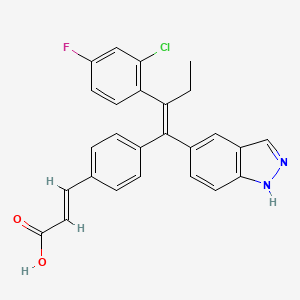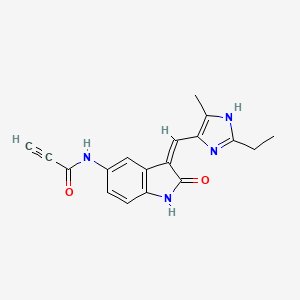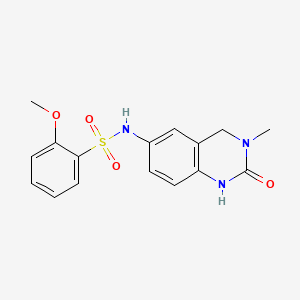![molecular formula C30H35N7O3S B612259 1-[4-[[2-(1h-Indazol-4-Yl)-4-Morpholin-4-Yl-Thieno[3,2-D]pyrimidin-6-Yl]methyl]piperazin-1-Yl]-6-Methyl-Hept-5-Ene-1,4-Dione CAS No. 1276105-89-5](/img/structure/B612259.png)
1-[4-[[2-(1h-Indazol-4-Yl)-4-Morpholin-4-Yl-Thieno[3,2-D]pyrimidin-6-Yl]methyl]piperazin-1-Yl]-6-Methyl-Hept-5-Ene-1,4-Dione
説明
The compound is also known as RG 7321 or Pictilisib . It is a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer .
Synthesis Analysis
The synthesis of similar compounds involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound includes several functional groups such as indazole, morpholine, thienopyrimidine, and piperazine. The indazole group is a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring .Chemical Reactions Analysis
The synthesis of similar compounds involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by the presence of the indazole group. Indazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Cancer Therapy
CNX-1351 has been shown to significantly facilitate the anti-cancer role of Ruc-P in cervical cancer, as proved by the remarkably decreased cell proliferation . In addition, G2/M cell cycle arrest and apoptosis were considerably induced by CNX-1351 and Ruc-P combinational treatments compared with the drug alone-treated group .
DNA Damage Induction
The capacity of Ruc-P to trigger DNA damage was dramatically promoted in cervical cancer cells co-treated with CNX-1351 and Ruc-P, accompanied with elevated expression of γ-H2AX .
Homologous Recombination Suppression
Ruc-P markedly down-regulated the expression of HR markers, including breast cancer 1/2 (BRCA1/2) and RAD51, along with evidently decreased HR repair efficacy, which was, notably, further promoted in cervical cancer cells co-incubated with CNX-1351 .
PI3Kα Inhibition
CNX-1351 is a covalent inhibitor of PI3Kα (IC 50 = 6.8 nM). It is selective for PI3Kα over PI3Kβ, -γ, and -δ (IC 50 s = 166, 240.3, and 3,020 nM, respectively), as well as PI3KC2A, PI3KC, PI4Kα, PI4Kβ, SPHK1, and SPHK2 (IC 50 s = >1 µM for all) .
Akt Phosphorylation Inhibition
CNX-1351 (500 nM) inhibits phosphorylation of Akt in SKOV3 cells .
Growth Inhibition of Cancer Cells
It inhibits the growth of SKOV3 and MCF-7 cancer cells (GI 50 s = 77.6 and 54.7 nM, respectively) .
7. Increased Stability in Rat Liver Microsomal Assays Our compounds display increased stability in rat liver microsomal assays and outperform the rapidly metabolized CNX-1351 .
8. Rational Design of Covalent Chemical Tools The strategy to investigate and tune warheads’ reactivity represents a major step forward in the rational design of covalent chemical tools, overcoming the serendipity in the discovery of irreversible compounds .
作用機序
Target of Action
CNX-1351, also known as 1-[4-[[2-(1H-indazol-4-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-6-methylhept-5-ene-1,4-dione, is a potent and selective inhibitor of PI3Kα . PI3Kα is a lipid kinase that plays a crucial role in cell growth, proliferation, and survival .
Mode of Action
CNX-1351 interacts with PI3Kα in a covalent manner, leading to the inhibition of PI3Kα signaling in cells . This interaction results in prolonged inhibition, consistent with a covalent mechanism of action . CNX-1351 also bonds to p110α, a subunit of PI3Kα .
Biochemical Pathways
The primary biochemical pathway affected by CNX-1351 is the PI3K/Akt/mTOR pathway . By inhibiting PI3Kα, CNX-1351 reduces the phosphorylation of Akt, a key protein in this pathway . This leads to a decrease in cell proliferation and an increase in apoptosis .
Pharmacokinetics
Covalent inhibitors often exhibit prolonged target engagement, which can enhance their bioavailability and therapeutic effect .
Result of Action
CNX-1351 has been shown to inhibit the growth of cells dependent on PI3Kα . It induces G2/M cell cycle arrest and apoptosis, leading to a decrease in cell proliferation . Additionally, CNX-1351 enhances the anti-cancer effects of other drugs, such as the PARP inhibitor rucaparib phosphate, in cervical cancer cells .
Action Environment
The efficacy and stability of CNX-1351 can be influenced by various environmental factors. For instance, the cellular environment, including the presence of other signaling molecules and the specific genetic makeup of the cancer cells, can impact the compound’s action . .
将来の方向性
特性
IUPAC Name |
1-[4-[[2-(1H-indazol-4-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-6-methylhept-5-ene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N7O3S/c1-20(2)16-21(38)6-7-27(39)36-10-8-35(9-11-36)19-22-17-26-28(41-22)30(37-12-14-40-15-13-37)33-29(32-26)23-4-3-5-25-24(23)18-31-34-25/h3-5,16-18H,6-15,19H2,1-2H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNUPKDFXMWRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CCC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes CNX-1351 a selective inhibitor of PI3Kα?
A: CNX-1351 achieves its selectivity by covalently modifying the cysteine residue at position 862 (C862) of PI3Kα. [] This cysteine residue is unique to the alpha isoform of PI3K and is not present in other isoforms like PI3Kβ, PI3Kγ, and PI3Kδ. This targeted covalent interaction ensures that CNX-1351 specifically inhibits PI3Kα while sparing other isoforms. []
Q2: How does the covalent binding of CNX-1351 impact its activity in biological systems?
A: The covalent nature of the interaction between CNX-1351 and PI3Kα leads to a prolonged duration of target occupancy. [] This sustained inhibition of PI3Kα has been demonstrated in in vivo studies using a covalent probe, CNX-1220, which specifically binds to PI3Kα. [] Furthermore, washout experiments in cancer cell lines harboring mutated, constitutively active PI3Kα demonstrated long-lasting inhibition of PI3Kα activity. [] This prolonged inhibitory effect distinguishes CNX-1351 from reversible inhibitors and underscores its potential for therapeutic applications.
Q3: What are the potential advantages of targeting a distal cysteine residue like Cys862 in PI3Kα for drug development?
A: Targeting distal cysteine residues like Cys862, located further away from the ATP-binding site, offers an opportunity to achieve greater selectivity. [] Traditional kinase inhibitors often target the ATP-binding pocket, which is highly conserved across different kinases. This can lead to off-target effects and reduced selectivity. By developing covalent inhibitors that target less conserved cysteine residues outside the ATP-binding site, researchers can design more specific and potentially safer drugs. [] This approach, as exemplified by CNX-1351, holds promise for developing novel therapeutics with improved efficacy and fewer side effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)
![1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone](/img/structure/B612185.png)


![2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide](/img/structure/B612188.png)
![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B612190.png)

![5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide](/img/structure/B612193.png)

![ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate](/img/structure/B612195.png)